

2-Amino-5-chloronicotinaldehyde: A Versatile Heterocyclic Scaffold for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a vast array of bioactive molecules and functional materials. **2-Amino-5-chloronicotinaldehyde**, also known as 2-amino-5-chloro-3-pyridinecarboxaldehyde, has emerged as a particularly valuable heterocyclic building block. Its unique arrangement of an amino group, a chloro substituent, and an aldehyde function on a pyridine ring offers a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its synthesis, key reactions, and applications, with a focus on the underlying chemical principles that make it a powerful tool for synthetic chemists.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClN ₂ O	
Molecular Weight	156.57 g/mol	
Appearance	Solid	
CAS Number	54856-61-0	

Spectroscopic Data

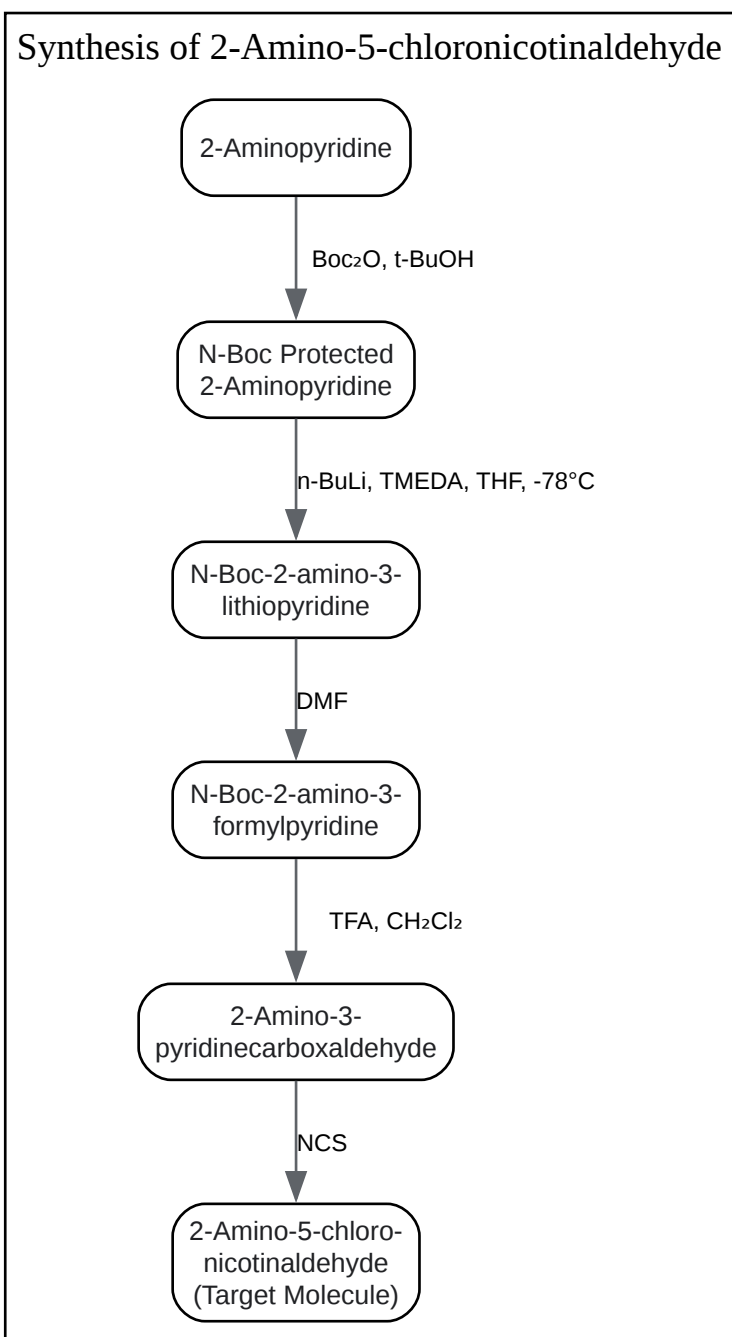
The structural integrity of **2-Amino-5-chloronicotinaldehyde** is confirmed through various spectroscopic techniques.

Spectroscopy	Data
¹ H NMR (DMSO-d ₆)	δ 7.15 (br, 2H), 7.64 (s, 1H), 8.07 (s, 1H), 9.92 (s, 1H)
¹³ C NMR (DMSO-d ₆)	δ 123.5, 126.7, 135.2, 141.0, 144.3, 194.4
HRMS	Calculated for C ₆ H ₅ ClN ₂ O: 156.0090; Found: 156.0089

Synthesis of 2-Amino-5-chloronicotinaldehyde: A Multi-step Approach

An efficient synthesis of **2-Amino-5-chloronicotinaldehyde** has been reported, starting from commercially available 2-aminopyridine.[1] This synthetic route involves the protection of the amino group, directed ortho-metalation and formylation, followed by chlorination and deprotection.

Synthetic Workflow Diagram



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Caption: Multi-step synthesis of **2-Amino-5-chloronicotinaldehyde**.

Detailed Experimental Protocol[1]

Step 1: Synthesis of tert-butyl pyridin-2-ylcarbamate (N-Boc Protected 2-Aminopyridine) To a solution of 2-aminopyridine in tert-butanol, di-tert-butyl dicarbonate (Boc_2O) is added. The

mixture is stirred overnight at 30-40°C. The solvent is then evaporated in vacuo, and the crude product is purified by crystallization from ethanol to yield a white solid.

Causality: The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a crucial step. It prevents the amino group from reacting in subsequent steps and directs the lithiation to the C3 position due to the directing effect of the carbamate group.

Step 2: Synthesis of tert-butyl 3-formylpyridin-2-ylcarbamate A solution of N-Boc protected 2-aminopyridine and tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. n-Butyllithium (n-BuLi) in hexane is added dropwise, and the mixture is stirred at this temperature. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted and purified.

Causality: The combination of n-BuLi and TMEDA is a powerful system for the directed ortho-metalation of the pyridine ring. The lithium atom replaces the proton at the C3 position, creating a nucleophilic center that readily attacks the electrophilic carbonyl carbon of DMF to introduce the formyl group.

Step 3: Synthesis of 2-amino-3-pyridinecarboxaldehyde The N-Boc protected 2-amino-3-formylpyridine is dissolved in dichloromethane (CH_2Cl_2), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature. The solvent is then removed under reduced pressure to yield the deprotected product.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, regenerating the free amino group.

Step 4: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde To a solution of 2-amino-3-pyridinecarboxaldehyde, N-chlorosuccinimide (NCS) is added, and the mixture is stirred. The product is then isolated and purified.

Causality: NCS is a mild and selective chlorinating agent for electron-rich aromatic rings. The amino group activates the pyridine ring towards electrophilic substitution, directing the chlorination to the C5 position.

Key Reactions and Applications in Medicinal Chemistry

The strategic placement of the amino, chloro, and aldehyde functionalities makes **2-Amino-5-chloronicotinaldehyde** a versatile precursor for the synthesis of various fused heterocyclic systems, particularly those with demonstrated biological activity.

The Friedländer Annulation: A Gateway to Naphthyridines

One of the most powerful applications of **2-Amino-5-chloronicotinaldehyde** is its use in the Friedländer annulation to synthesize substituted naphthyridines.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.

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Sources

- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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